molecular formula C26H24N2O6 B302026 ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate

ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate

Cat. No. B302026
M. Wt: 460.5 g/mol
InChI Key: FRNFNCQQSKJICK-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate, also known as NFA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of naphthoquinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase, which is a critical step in the regulation of cell division. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastatic process. Furthermore, this compound has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. In addition, it has been extensively studied for its potential therapeutic applications, which means that there is a large body of literature available on its biological activity. However, there are also some limitations to working with this compound. It is a relatively new compound, which means that there is still much to be learned about its mechanism of action and potential side effects. In addition, it may not be suitable for all types of experiments, as its biological activity may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate. One area of research is the development of this compound as a potential anticancer therapy. This could involve further preclinical studies to assess its safety and efficacy, as well as clinical trials to evaluate its therapeutic potential in cancer patients. Another area of research is the study of this compound as a potential antiviral and anti-inflammatory therapy. This could involve further studies to elucidate its mechanism of action and potential side effects, as well as clinical trials to evaluate its therapeutic potential in viral and inflammatory diseases. Finally, there is also potential for the development of this compound as a tool for studying cellular processes, such as cell division and DNA replication, which could have implications for the development of new therapies for a wide range of diseases.

Synthesis Methods

The synthesis of ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate involves the condensation of 2-ethoxy-4-hydroxybenzaldehyde with 2-naphthoic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with ethyl chloroacetate to yield this compound. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as influenza A virus. Furthermore, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 2-[4-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-ethoxyphenoxy]acetate

InChI

InChI=1S/C26H24N2O6/c1-3-31-23-13-17(9-11-22(23)33-16-25(29)32-4-2)15-27-28-26(30)24-14-20-19-8-6-5-7-18(19)10-12-21(20)34-24/h5-15H,3-4,16H2,1-2H3,(H,28,30)/b27-15+

InChI Key

FRNFNCQQSKJICK-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC(=O)OCC

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC(=O)OCC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC(=O)OCC

Origin of Product

United States

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